molecular formula C19H17ClN4OS B4852447 N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea

N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea

Cat. No. B4852447
M. Wt: 384.9 g/mol
InChI Key: NWVVROBQEIHSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea, also known as AC-22, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a thiazolidinone derivative that has shown promising results in various preclinical studies.

Scientific Research Applications

N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties in various preclinical studies. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Mechanism of Action

The mechanism of action of N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for cancer metastasis. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that is important for preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to dissolve in certain experimental conditions. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for the study of N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound could lead to the development of more effective therapies for cancer and inflammation. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This information could be used to optimize the dosing and administration of this compound in clinical trials. Additionally, this compound could be tested in combination with other drugs to determine if it can enhance the efficacy of existing therapies. Finally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

1-[4-(4-chlorophenyl)-2-prop-2-enylimino-1,3-thiazol-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-2-12-21-19-24(23-18(25)22-16-6-4-3-5-7-16)17(13-26-19)14-8-10-15(20)11-9-14/h2-11,13H,1,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVROBQEIHSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea
Reactant of Route 2
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea
Reactant of Route 4
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea
Reactant of Route 5
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea
Reactant of Route 6
N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.